molecular formula C32H41N5O5 B128735 Ergocryptinine CAS No. 511-10-4

Ergocryptinine

Cat. No.: B128735
CAS No.: 511-10-4
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-JJANYQHSSA-N
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Mechanism of Action

Ergocryptinine, an ergopeptine and one of the ergoline alkaloids, is a naturally occurring compound isolated from ergot or fermentation broth . It serves as a starting material for the production of bromocriptine . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

It is known that ergot alkaloids, including this compound, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .

Mode of Action

It has been suggested that this compound may interact with dopamine receptors, leading to significant clinical improvements in patients with parkinson’s disease . The effect of this compound in the dopamine D2 receptor also reduces prolactin plasma levels and induces hypotension .

Biochemical Pathways

The biosynthetic pathways to this compound start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . An X-ray structure of the prenyltransferase FgaPT2 and tryptophan has been reported, and used to propose a three-step mechanism:

Result of Action

It has been suggested that all the registered effects of this compound suggest a potential neuroprotective effect of this drug, and some reports have indicated that this activity may be related to the activation of nf-kb .

Action Environment

It is known that ergot alkaloids, including this compound, are produced by fungi of the genus claviceps, which parasitize the seed heads of living plants at the time of flowering . Therefore, environmental conditions that favor the growth of these fungi could potentially influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Ergocryptinine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with the enzyme prenyltransferase, which catalyzes the prenylation of L-tryptophan, a key step in the biosynthesis of this compound . This interaction is essential for the formation of the ergoline ring structure, a characteristic feature of ergot alkaloids. Additionally, this compound has been shown to bind to various receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin receptors . These interactions can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound can modulate the activity of adenylate cyclase, an enzyme involved in the cyclic AMP (cAMP) signaling pathway, thereby affecting cellular responses to hormonal stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as dopamine and serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in intracellular signaling cascades, including the cAMP pathway and the phosphoinositide pathway. Additionally, this compound can inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the degradation of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of receptor activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At high doses, this compound can exhibit toxic effects, including vasoconstriction and neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the prenylation of L-tryptophan by the enzyme prenyltransferase, followed by a series of enzymatic reactions that form the ergoline ring structure . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as adenylate cyclase and monoamine oxidase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the brain and liver. The transport and distribution of this compound are critical for its pharmacological effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows this compound to interact with its target receptors and enzymes effectively, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthetic pathway to ergocryptinine starts with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP), which is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .

Industrial Production Methods: this compound is typically isolated from ergot or fermentation broth. The industrial production involves the cultivation of fungi such as Claviceps purpurea, which parasitizes the seed heads of living plants at the time of flowering .

Chemical Reactions Analysis

Types of Reactions: Ergocryptinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTUXAWKBPQJW-JJANYQHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891859
Record name Ergocryptinine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-10-4
Record name Ergocryptinine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergocryptinine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergocryptinine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione
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Record name ERGOCRYPTININE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Ergocryptinine and its effect on the vascular system?

A1: While considered biologically inactive in the past, recent research suggests that this compound, like its (R)-epimer Ergocryptine, exhibits vasoconstrictive properties. [] This means it causes narrowing of blood vessels, potentially leading to reduced blood flow. [] The exact mechanism by which this compound interacts with its target(s) to induce this vasoconstriction requires further investigation.

Q2: Is there evidence that this compound possesses similar biological activity to its (R)-epimer, Ergocryptine?

A2: Yes, in vitro studies using bovine metatarsal arteries demonstrated that this compound elicits a concentration-dependent contractile response in arterial tissue, mirroring the vasoactive effects observed with Ergocryptine. [, ] This suggests a comparable level of biological activity between the two epimers.

Q3: How stable is this compound in different solvents and storage conditions?

A4: Research indicates that the stability of this compound is influenced by both temperature and the solvent used. While relatively stable in chloroform, acetone, and acetonitrile at room temperature, this compound undergoes significant epimerization to Ergocryptine in methanol and water-methanol mixtures. [] Storage at -40°C significantly reduces epimerization in all tested solvents. [] This emphasizes the importance of carefully controlling storage conditions and considering potential epimerization when conducting research with this compound.

Q4: What analytical methods are commonly employed to detect and quantify this compound in food and feed samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used for the separation and quantification of this compound and other ergot alkaloids in various matrices. [] The development of highly sensitive techniques like ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further improved the accuracy and efficiency of ergot alkaloid analysis in complex samples. [] These methods are crucial for monitoring and controlling the levels of this compound and ensuring food and feed safety.

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